3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole
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Overview
Description
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE is a heterocyclic compound that features a unique combination of a thienyl and isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized through the reaction of 2-methylthiophene with methyl iodide in the presence of a base such as potassium carbonate.
Cyclization to Isoxazole: The thienyl intermediate is then subjected to cyclization with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to a dihydroisoxazole using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and polymers.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROIMIDAZOLE: Similar structure but with an imidazole ring instead of isoxazole.
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROTHIAZOLE: Similar structure but with a thiazole ring instead of isoxazole.
Uniqueness
The uniqueness of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE lies in its combination of the thienyl and isoxazole rings, which imparts distinct electronic and steric properties that can be exploited in various applications .
Properties
Molecular Formula |
C15H15NOS2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H15NOS2/c1-10-8-12(15(18-2)19-10)13-9-14(17-16-13)11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3 |
InChI Key |
MNHDFAZCNVQPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SC)C2=NOC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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